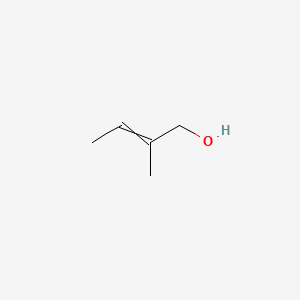

2-Methylbut-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

4675-87-0 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3 |

InChI Key |

NEJDKFPXHQRVMV-UHFFFAOYSA-N |

SMILES |

CC=C(C)CO |

Canonical SMILES |

CC=C(C)CO |

density |

0.863-0.869 |

Other CAS No. |

4675-87-0 |

physical_description |

Colourless liquid; Green oily aroma |

Pictograms |

Flammable; Irritant |

solubility |

Slightly soluble Soluble (in ethanol) |

Synonyms |

(E)-2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol, (E)-isomer 2-methyl-2-buten-1-ol, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 2-Methyl-3-buten-2-ol in Pinus ponderosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-methyl-3-buten-2-ol (B93329) (MBO), a significant volatile hemiterpene emitted from the needles of Ponderosa Pine (Pinus ponderosa). MBO is a key contributor to atmospheric chemistry and plays a role in plant defense mechanisms. This document details the core biosynthetic pathway, summarizes available quantitative data, provides methodological insights for key experiments, and visualizes the involved processes. The biosynthesis of MBO in Pinus ponderosa is confirmed to proceed via the plastidial 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway, where dimethylallyl diphosphate (B83284) (DMAPP) is enzymatically converted to MBO. The emission of MBO is a dynamic process, heavily influenced by environmental factors such as light and temperature, and is not dependent on long-term storage within the plant tissue. While the general pathway is established, specific quantitative data on enzyme kinetics and metabolite concentrations in Pinus ponderosa remain areas for further research.

Core Biosynthetic Pathway

The synthesis of 2-methyl-3-buten-2-ol (MBO) in Pinus ponderosa is a branch of the isoprenoid biosynthetic network, specifically originating from the DOXP/MEP pathway, which operates within the plastids of needle cells.[1] This pathway is distinct from the mevalonate (B85504) (MVA) pathway that typically occurs in the cytosol of plants.

The key steps leading to MBO synthesis are:

-

Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): The DOXP/MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce the universal five-carbon isoprenoid precursors, IPP and DMAPP.

-

Conversion of DMAPP to MBO: The final and committed step in MBO biosynthesis is the conversion of DMAPP to MBO. This reaction is catalyzed by a specific enzyme, 2-methyl-3-buten-2-ol synthase (MBO synthase) .[1] This enzyme facilitates the removal of the diphosphate group from DMAPP and the subsequent formation of the volatile alcohol, MBO.

The biosynthesis of MBO is a de novo process, meaning it is synthesized and emitted directly without being stored in specialized structures like resin ducts. This is in contrast to many other terpenes, such as monoterpenes, which can be stored in significant quantities. The emission of MBO is therefore tightly linked to its instantaneous rate of synthesis.

Pathway Diagram

Quantitative Data

| Parameter | Value/Range | Conditions | Reference |

| MBO Emission Rate | Dominant daylight terpenoid emission, averaging 87% of total flux. | Daytime, growing season | [2] |

| MBO Emission Rate | Varies with light and temperature. | Diurnal cycle | [2] |

| Inhibition of MBO Emission | Inhibited by fosmidomycin. | Experimental treatment | [1] |

| Precursor Incorporation | [1-2H1]-1-deoxy-D-xylulose (d-DOX) is incorporated into MBO. | Isotopic labeling study | [1] |

| Precursor Non-incorporation | D,L-[2-13C]mevalonic acid lactone is not incorporated into MBO. | Isotopic labeling study | [1] |

Experimental Protocols

Detailed, step-by-step protocols for the characterization of MBO synthase and the quantification of its precursors in Pinus ponderosa are not extensively published. However, based on general methodologies for terpene analysis and enzyme assays in conifers, the following outlines can be proposed.

Quantification of MBO Emissions

This protocol is based on gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds collected from Pinus ponderosa needles.

Objective: To quantify the rate of MBO emission from Pinus ponderosa needles.

Materials:

-

Pinus ponderosa needles (attached to branch or recently excised)

-

Dynamic enclosure system (e.g., a Tedlar bag or glass cuvette)

-

Purified air source

-

Adsorbent tubes (e.g., Tenax TA/Carbograph)

-

Personal air sampling pump

-

Thermal desorption unit coupled to a GC-MS system

-

MBO standard for calibration

Procedure:

-

Enclosure Setup: Enclose a known mass of Pinus ponderosa needles within the dynamic enclosure system.

-

Air Flow: Pass a controlled flow of purified air through the enclosure.

-

Volatile Collection: At the outlet of the enclosure, draw a known volume of air through an adsorbent tube using a sampling pump to trap the emitted volatile organic compounds.

-

Sample Collection: Collect samples over a defined period (e.g., 30 minutes).

-

Thermal Desorption: Analyze the adsorbent tubes using a thermal desorption unit to release the trapped compounds into the GC-MS.

-

GC-MS Analysis:

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds.

-

Mass Spectrometer: Identify MBO based on its mass spectrum and retention time compared to an authentic standard.

-

-

Quantification: Quantify the amount of MBO by comparing the peak area to a calibration curve generated with known amounts of the MBO standard.

-

Emission Rate Calculation: Calculate the emission rate based on the amount of MBO collected, the volume of air sampled, the mass of the needles, and the duration of the collection period.

MBO Synthase Activity Assay (Hypothetical)

This protocol outlines a general approach for measuring the activity of MBO synthase in crude protein extracts from Pinus ponderosa needles.

Objective: To determine the enzymatic activity of MBO synthase.

Materials:

-

Fresh Pinus ponderosa needles

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% PVPP)

-

Dimethylallyl diphosphate (DMAPP) substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Organic solvent for extraction (e.g., hexane (B92381) or pentane)

-

GC-MS system

Procedure:

-

Protein Extraction:

-

Freeze fresh needles in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

In a glass vial, combine the assay buffer, a known amount of the crude protein extract, and initiate the reaction by adding DMAPP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Overlay the reaction with an organic solvent to trap the volatile MBO product.

-

-

Product Extraction and Analysis:

-

Vortex the vial to extract the MBO into the organic layer.

-

Analyze a sample of the organic layer by GC-MS to identify and quantify the MBO produced.

-

-

Activity Calculation: Calculate the enzyme activity based on the amount of MBO produced per unit time per amount of protein.

Signaling and Regulation

The biosynthesis and emission of MBO in Pinus ponderosa are tightly regulated by environmental cues, primarily light and temperature.

-

Light Dependence: MBO emissions are strongly dependent on light and exhibit a diurnal pattern, with emissions increasing during the day and ceasing at night. This suggests that the synthesis of MBO is closely linked to photosynthetic activity, which provides the necessary precursors and energy.

-

Temperature Dependence: MBO emission rates generally increase with temperature up to an optimum, after which they decline. This temperature response is characteristic of enzyme-catalyzed reactions.

The precise signaling pathways that connect light and temperature perception to the regulation of MBO synthase gene expression and activity in Pinus ponderosa have not been fully elucidated. However, it is likely that photoreceptors and temperature sensors within the plant cells initiate signaling cascades that ultimately modulate the transcription and translation of key enzymes in the DOXP/MEP pathway and MBO synthase itself.

Regulatory Workflow Diagram

Conclusion and Future Directions

The biosynthesis of 2-methyl-3-buten-2-ol in Pinus ponderosa is a well-established process occurring via the DOXP/MEP pathway, with MBO synthase catalyzing the final conversion of DMAPP to MBO. The emission of this volatile compound is highly responsive to environmental light and temperature conditions. While the qualitative aspects of this pathway are understood, there is a notable gap in the literature regarding specific quantitative data for Pinus ponderosa. Future research should focus on:

-

Purification and kinetic characterization of MBO synthase from Pinus ponderosa to determine key enzymatic parameters such as Km and Vmax.

-

Quantitative metabolite profiling of the DOXP/MEP pathway in Pinus ponderosa needles to understand metabolic flux and identify potential regulatory choke points.

-

Transcriptomic and proteomic analyses to identify the specific genes and proteins involved in the regulation of MBO biosynthesis in response to environmental stimuli.

A deeper understanding of these quantitative and regulatory aspects will be crucial for accurately modeling MBO emissions from Pinus ponderosa forests and for exploring the potential of this pathway for biotechnological applications.

References

The Natural Occurrence of 2-Methylbut-2-en-1-ol in Litchi chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-Methylbut-2-en-1-ol, a volatile terpenoid, in Litchi chinensis (litchi). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes analytical workflows to support further research and development in related fields.

Introduction

This compound, also known by its trivial name prenol, is a hemiterpenoid alcohol that contributes to the complex aroma profile of various plants. In Litchi chinensis, it is one of numerous volatile organic compounds (VOCs) that constitute the fruit's characteristic flavor. While not typically a dominant aroma compound, its presence has been confirmed in multiple cultivars, indicating its role as a consistent, albeit minor, component of the litchi volatilome. Understanding the distribution and concentration of such compounds is crucial for quality assessment, cultivar selection, and exploring the potential bioactivity of litchi extracts.

Quantitative Data on this compound in Litchi chinensis

The available quantitative data for this compound in Litchi chinensis is currently limited. Most studies focus on the overall volatile profile, with only a few providing specific data for this compound. The following tables summarize the existing findings.

Table 1: Detection of this compound in Various Litchi chinensis Cultivars

| Cultivar | Part of Fruit Analyzed | Method of Analysis | Finding | Reference |

| 'Thanh Ha' | Juice | GC-MS | Detected, Relative Peak Area: 0.47% | [1] |

| Nine Cultivars from Southern China* | Not specified | HS-SPME-GC-MS | Identified as a common volatile | [2][3] |

| 'Guanyinlü' | Fruit | HS-SPME-GC-MS | Identified as a major volatile component | [4][5] |

*The nine cultivars include: 'Baitangying', 'Baila', 'Feizixiao', 'Guiwei', 'Heiye', 'Huaizhi' (from two different regions), 'Nuomici', 'Sanyuehong', and 'Shuidong'.

Note: The term "3-methyl-2-buten-1-ol" is used in some literature and is considered synonymous with this compound for the purpose of this guide.

Experimental Protocols

The primary methodology for the analysis of volatile compounds in Litchi chinensis, including this compound, is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for HS-SPME-GC-MS Analysis of Litchi Volatiles

This protocol is a composite of methodologies reported in the cited literature.

Objective: To extract, separate, and identify volatile compounds from litchi fruit tissue.

Materials:

-

Fresh litchi fruit

-

20-mL headspace vials with PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., 2-octanol)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, DB-5MS)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh litchi pulp (e.g., 5 g) with a specific volume of saturated NaCl solution.

-

Transfer an aliquot of the homogenate into a 20-mL headspace vial.

-

Add a known concentration of the internal standard.

-

Seal the vial immediately.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 min) to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-45 min) under constant agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the GC injection port, heated to a high temperature (e.g., 250°C), to desorb the extracted volatiles.

-

Separation: Utilize a temperature-programmed GC oven to separate the volatile compounds on the capillary column. A typical program might be:

-

Initial temperature of 40°C, hold for 2-4 minutes.

-

Ramp at 3-5°C/min to 180-230°C.

-

Hold at the final temperature for 5-15 minutes.

-

-

Detection: Use a mass spectrometer to detect the separated compounds. The MS is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 30-550.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST, Wiley).

-

Quantification: Quantify the compound by comparing its peak area to that of the internal standard.

-

Visualizations

The following diagrams illustrate the typical workflow for the analysis of volatile compounds in Litchi chinensis.

Caption: Workflow for Litchi Volatile Analysis.

Discussion and Future Directions

The presence of this compound in Litchi chinensis is established, yet our understanding remains rudimentary. The current body of literature indicates that it is a common, though not abundant, volatile constituent across multiple cultivars.

Key Research Gaps:

-

Comprehensive Quantification: There is a significant lack of absolute quantitative data for this compound in litchi. Future studies should focus on developing and validating a robust analytical method for its precise quantification.

-

Distribution within the Fruit: Research is needed to determine the concentration of this compound in different parts of the litchi fruit, namely the pulp, peel, and seed. This will provide insights into its biosynthetic origins and potential functional roles in different tissues.

-

Influence of Ripening and Storage: The dynamic changes in the concentration of this compound during fruit ripening and post-harvest storage are unknown. Such studies would be valuable for understanding flavor development and optimizing storage conditions.

-

Biosynthetic Pathway: The specific biosynthetic pathway leading to the formation of this compound in litchi has not been elucidated. Transcriptomic and metabolomic studies could identify the key enzymes and genes involved in its production.

Addressing these research gaps will not only enhance our fundamental understanding of litchi flavor chemistry but also provide valuable information for the food and beverage industry, as well as for researchers exploring the bioactivity of plant-derived compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in the flower o… [ouci.dntb.gov.ua]

- 4. Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC [mdpi.com]

- 5. mdpi.com [mdpi.com]

The DOXP/MEP Pathway: A Comprehensive Technical Guide to the Biosynthesis of 2-Methylbut-2-en-1-ol in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway, a critical metabolic route in plants for the synthesis of isoprenoid precursors. The focus of this document is the biosynthesis of the volatile hemiterpenoid, 2-Methylbut-2-en-1-ol, a compound with emerging significance in plant signaling and atmospheric chemistry.

Introduction to the DOXP/MEP Pathway

In plants, the biosynthesis of the vast and diverse family of isoprenoids is accomplished through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the plastid-localized DOXP/MEP pathway.[1][2] The DOXP/MEP pathway is responsible for the synthesis of essential isoprenoids such as carotenoids, the phytol (B49457) tail of chlorophyll, and various volatile organic compounds (VOCs).[3][4] This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic steps to produce the fundamental five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][5] These precursors are the building blocks for all plastid-derived isoprenoids.

Core Biosynthetic Pathway of this compound

The synthesis of this compound via the DOXP/MEP pathway is a multi-step enzymatic process occurring within the plant plastids. The pathway can be broadly divided into two main stages: the formation of the C5 precursor DMAPP, and the subsequent conversion of DMAPP to this compound.

Formation of Isoprenoid Precursors (IPP and DMAPP)

The DOXP/MEP pathway consists of seven key enzymatic reactions that convert primary metabolites into IPP and DMAPP. The initial substrates are pyruvate and D-glyceraldehyde 3-phosphate, products of glycolysis and the Calvin cycle, respectively. The pathway is outlined in the diagram below.

The key enzymes in this pathway are:

-

DXS: 1-deoxy-D-xylulose-5-phosphate synthase

-

DXR: 1-deoxy-D-xylulose-5-phosphate reductoisomerase

-

MCT: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase

-

CMK: 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase

-

MDS: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase

-

HDS: (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase

-

HDR: (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase

-

IDI: Isopentenyl diphosphate isomerase

Putative Final Step: Conversion of DMAPP to this compound

The final step in the biosynthesis of this compound is the conversion of the DMAPP precursor. While the specific enzyme responsible for this conversion has not been definitively characterized in all plant species, it is hypothesized to be catalyzed by a prenyl-specific alcohol dehydrogenase or a promiscuous terpene synthase with reductase activity. This proposed step involves the reduction of the aldehyde or the direct reduction of the diphosphate moiety of a DMAPP-derived intermediate. The biosynthesis of the related compound, 2-methyl-3-buten-2-ol, has been shown to proceed from DMAPP, lending strong support to DMAPP being the immediate precursor for this class of C5 alcohols.

Quantitative Data

The flux of metabolites through the DOXP/MEP pathway and the kinetic properties of its enzymes are crucial for understanding the regulation of this compound synthesis. The following tables summarize available quantitative data from studies on the DOXP/MEP pathway and related volatile isoprenoid production. It is important to note that specific data for this compound are limited and the presented values should be considered as representative for the pathway's capacity.

Table 1: Flux analysis of the DOXP/MEP pathway in plants.

| Plant Species | Condition | Flux through DOXP/MEP Pathway (nmol g⁻¹ FW h⁻¹) | Reference Compound | Citation |

| Populus x canescens | Light | 1.8 - 2.5 | Isoprene | [6] |

| Arabidopsis thaliana | Light | 0.5 - 1.2 | Carotenoids | [7] |

Table 2: Kinetic parameters of selected DOXP/MEP pathway enzymes and related terpene synthases.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s⁻¹) | Citation |

| DXS | Arabidopsis thaliana | Pyruvate | 150 ± 20 | 0.8 ± 0.1 | [7] |

| DXR | Mentha x piperita | DOXP | 35 ± 5 | 1.2 ± 0.2 | [8] |

| Limonene Synthase | Mentha spicata | Geranyl Diphosphate | 1.5 ± 0.3 | 0.05 ± 0.01 | [3] |

| Myrcene Synthase | Quercus ilex | Geranyl Diphosphate | 2.1 ± 0.4 | 0.08 ± 0.01 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DOXP/MEP pathway and the synthesis of volatile compounds like this compound.

Quantification of DOXP/MEP Pathway Intermediates by LC-MS/MS

This protocol describes the extraction and analysis of phosphorylated intermediates of the DOXP/MEP pathway from plant tissue.

1. Plant Material and Extraction:

-

Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., 10:10:80 v/v/v chloroform:methanol:water).

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the aqueous upper phase containing the polar metabolites.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

-

Gradient: A linear gradient from 95% A to 50% A over 15 minutes.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for each intermediate.

Analysis of Volatile Organic Compounds (VOCs) by GC-MS

This protocol details the collection and analysis of volatile compounds, including this compound, emitted from plants.

1. VOC Collection (Headspace Sorption):

-

Enclose a part of the plant (e.g., a leaf or flower) in a clean, inert bag or glass chamber.

-

Draw a controlled flow of purified air over the plant material.

-

Pass the outflowing air through a sorbent trap (e.g., Tenax TA or a combination of sorbents) to capture the VOCs.

-

Collect for a defined period (e.g., 1-4 hours).

2. GC-MS Analysis:

-

Thermal Desorption: Place the sorbent trap in a thermal desorber connected to the GC-MS system. Heat the trap to release the captured VOCs onto the GC column.

-

Gas Chromatography: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds based on their boiling points.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

-

Compound Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).

Enzyme Assay for 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS)

This protocol describes a method to measure the activity of DXS, the first committed enzyme of the DOXP/MEP pathway.

1. Protein Extraction:

-

Homogenize plant tissue in a cold extraction buffer containing protease inhibitors and a reducing agent (e.g., DTT).

-

Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.

2. Assay Reaction:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), pyruvate, and D-glyceraldehyde 3-phosphate.

-

Initiate the reaction by adding the protein extract.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

3. Product Quantification:

-

The product, DOXP, can be quantified by LC-MS/MS as described in Protocol 4.1.

Conclusion

The DOXP/MEP pathway is a fundamental metabolic route in plants, providing the essential precursors for a vast array of isoprenoids, including the volatile compound this compound. While the core pathway leading to IPP and DMAPP is well-established, the final enzymatic step in the synthesis of this compound remains an active area of research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this pathway, elucidate its regulation, and explore its potential for applications in drug development and biotechnology. Future studies focusing on the identification and characterization of the terminal enzyme(s) will be crucial for a complete understanding of the biosynthesis of this and other related volatile isoprenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Identification of 2-Methylbut-2-en-1-ol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of the geometric isomers of 2-methylbut-2-en-1-ol: (E)-2-methylbut-2-en-1-ol and (Z)-2-methylbut-2-en-1-ol. A thorough understanding of these analytical methods is crucial for researchers in various fields, including synthetic chemistry, natural product analysis, and drug development, where precise isomeric identification is paramount for determining biological activity and ensuring product purity.

Introduction to this compound Isomers

This compound is a five-carbon alcohol containing a double bond, which gives rise to geometric isomerism. The (E) and (Z) isomers, also known as trans and cis isomers, respectively, exhibit distinct spatial arrangements of their substituents around the carbon-carbon double bond. This structural difference, while subtle, can lead to significant variations in their physical, chemical, and biological properties. Consequently, the ability to unequivocally identify each isomer is a critical analytical challenge. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Spectroscopic Data and Interpretation

A comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), did not yield a complete set of publicly available experimental spectra for both (E) and (Z)-2-methylbut-2-en-1-ol. The following sections present available and representative data, supplemented by established principles of spectroscopic interpretation to differentiate between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, and it is particularly adept at distinguishing between geometric isomers.

The chemical shifts and coupling constants in ¹H NMR are highly sensitive to the electronic environment and spatial proximity of protons. The key differentiating features between the (E) and (Z) isomers are expected in the signals of the vinylic proton and the methylene (B1212753) protons of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Proton | (E)-2-Methylbut-2-en-1-ol (Predicted) | (Z)-2-Methylbut-2-en-1-ol (Predicted) | Multiplicity |

| -OH | Variable (1.5-4.0) | Variable (1.5-4.0) | br s |

| =CH- | ~5.4 | ~5.5 | q |

| -CH₂OH | ~4.0 | ~4.2 | s |

| =C-CH₃ | ~1.7 | ~1.8 | s |

| =CH-CH₃ | ~1.6 | ~1.7 | d |

Predicted values are based on standard NMR prediction software and empirical data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Key Differentiators in ¹H NMR:

-

Chemical Shift of -CH₂OH: In the (Z) isomer, the -CH₂OH group is cis to the ethyl group's methyl, which can lead to steric compression and a slight downfield shift of the methylene protons compared to the (E) isomer.

-

Vinylic Proton (=CH-): The chemical shift of the vinylic proton can also differ slightly between the two isomers due to the different spatial arrangement of the substituents.

-

Nuclear Overhauser Effect (NOE): A definitive distinction can be made using 2D NOESY experiments. In the (E) isomer, an NOE correlation would be expected between the vinylic proton and the protons of the -CH₂OH group. Conversely, in the (Z) isomer, an NOE would be observed between the vinylic proton and the protons of the methyl group on the same carbon.

The chemical shifts in ¹³C NMR are also influenced by the stereochemistry of the molecule. The carbon atoms of the double bond and the allylic carbons are most likely to show distinguishable shifts between the (E) and (Z) isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon | (E)-2-Methylbut-2-en-1-ol (Predicted) | (Z)-2-Methylbut-2-en-1-ol (Predicted) |

| -CH₂OH | ~68 | ~61 |

| =C(CH₃)- | ~138 | ~137 |

| =CH- | ~125 | ~126 |

| =C-CH₃ | ~14 | ~21 |

| =CH-CH₃ | ~13 | ~13 |

Predicted values are based on standard NMR prediction software and empirical data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Key Differentiators in ¹³C NMR:

-

Allylic Carbon Shifts: The most significant difference is often observed in the chemical shifts of the carbon atoms attached to the double bond. The steric interactions in the (Z) isomer can cause the -CH₂OH and =C-CH₃ carbons to be shielded (shifted upfield) compared to the (E) isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the (E) and (Z) isomers are expected to be very similar, subtle differences may be observed in the fingerprint region and in the C=C stretching and C-H out-of-plane bending vibrations.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

| Functional Group | (E) Isomer (Expected) | (Z) Isomer (Expected) | Intensity |

| O-H stretch | 3200-3400 | 3200-3400 | Strong, Broad |

| C-H stretch (sp²) | 3010-3095 | 3010-3095 | Medium |

| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Strong |

| C=C stretch | ~1670 | ~1665 | Medium-Weak |

| C-O stretch | 1000-1260 | 1000-1260 | Strong |

| =C-H bend | ~965 | ~690 | Medium |

Key Differentiators in IR Spectroscopy:

-

=C-H Out-of-Plane Bending: The most reliable IR distinction between geometric isomers of alkenes often comes from the out-of-plane C-H bending vibrations. For a trisubstituted alkene, the (E) isomer typically shows a medium-intensity band around 965 cm⁻¹, while the (Z) isomer exhibits a band around 690 cm⁻¹.

-

Fingerprint Region: Minor, but reproducible, differences in the complex vibrational patterns in the fingerprint region (below 1500 cm⁻¹) can also be used for differentiation when comparing with authentic reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the (E) and (Z) isomers are expected to be very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. However, subtle differences in the relative abundances of certain fragment ions may be observed.

Table 4: Expected Key Fragments (m/z) in the Mass Spectrum of this compound

| m/z | Ion Structure | Comments |

| 86 | [C₅H₁₀O]⁺ | Molecular Ion (M⁺) |

| 71 | [M - CH₃]⁺ | Loss of a methyl group |

| 68 | [M - H₂O]⁺ | Dehydration |

| 57 | [C₄H₉]⁺ | Allylic cleavage |

| 43 | [C₃H₇]⁺ | Further fragmentation |

Key Differentiators in Mass Spectrometry:

-

Relative Abundances: While the major fragment ions will be the same, the stereochemistry can sometimes influence the stability of the molecular ion and certain fragment ions, leading to minor but measurable differences in their relative abundances. However, distinguishing the isomers based solely on their EI-MS spectra is generally challenging and unreliable. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, where the isomers are first separated by the gas chromatograph based on their different boiling points and retention times, and then their individual mass spectra are recorded.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire ¹³C NMR spectra on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample plates in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column) to separate the isomers.

-

Employ a temperature program that provides good resolution between the (E) and (Z) isomers. A typical program might start at 50°C and ramp up to 250°C.

-

-

MS Detection:

-

As the separated isomers elute from the GC column, they are introduced into the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the corresponding mass spectrum for each separated peak.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic identification and the structures of the isomers.

Caption: Experimental workflow for the separation and spectroscopic identification of this compound isomers.

Caption: Molecular structures of the (E) and (Z) isomers of this compound.

Conclusion

The unambiguous spectroscopic identification of the (E) and (Z) isomers of this compound relies on a multi-technique approach. While IR and MS can provide valuable preliminary data and confirmation of the molecular formula and functional groups, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive information for distinguishing between the geometric isomers. The subtle differences in chemical shifts, arising from the distinct spatial arrangement of the substituents, are key to their differentiation. For complex mixtures or when definitive proof is required, 2D NMR techniques such as NOESY are invaluable. The detailed experimental protocols provided in this guide serve as a foundation for researchers to develop robust analytical methods for the accurate characterization of these and similar isomeric compounds.

Quantum Chemical Insights into the Stability of 2-Methylbut-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape and relative stability of 2-Methylbut-2-en-1-ol, a key allylic alcohol, through the lens of quantum chemical calculations. Understanding the conformational preferences and energetic properties of this molecule is crucial for its application in various fields, including drug design and synthesis, where specific molecular geometries can dictate biological activity and reaction outcomes. This document provides a summary of theoretical data, outlines the computational methodologies employed, and visualizes key concepts to offer a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Conformational Stability

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess multiple rotatable bonds, a spectrum of different spatial arrangements, or conformers, can exist. Each of these conformers has a distinct energy level, and the relative population of these conformers at equilibrium is governed by the principles of statistical thermodynamics. Quantum chemical calculations provide a powerful tool to explore this conformational landscape, allowing for the determination of the geometric parameters and relative energies of different conformers, and thus predicting the most stable arrangements.

The stability of alkenes, and by extension allylic alcohols, is influenced by several factors, including the degree of substitution of the double bond, steric hindrance, and electronic effects such as hyperconjugation.[1][2] Generally, more substituted alkenes are more stable.[1][2] For allylic alcohols, the orientation of the hydroxyl group relative to the double bond introduces additional conformational possibilities and potential intramolecular interactions, such as hydrogen bonding, which can significantly impact stability.

Computational Methodology

To elucidate the conformational preferences of this compound, a comprehensive computational study is required. A typical workflow for such a study is outlined below. This protocol is based on established quantum chemical methods that have been widely applied to study the conformational analysis of organic molecules.

Initial Structure Generation

The first step involves the generation of various possible conformers of this compound. This can be achieved by systematically rotating the dihedral angles of the key rotatable bonds: the C-C single bond adjacent to the double bond and the C-O bond of the alcohol group.

Geometry Optimization and Energy Calculation

Each of the generated conformers is then subjected to geometry optimization using a suitable level of theory. Density Functional Theory (DFT) is a popular and effective method for this purpose, often in combination with a well-established basis set, such as 6-31G(d,p) or a larger one for higher accuracy. During optimization, the energy of the molecule is minimized with respect to its geometric parameters, leading to a stable structure on the potential energy surface.

Following optimization, frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as the Gibbs free energy, which is crucial for determining the relative stability of the conformers at a given temperature.

Analysis of Results

The final step involves analyzing the optimized geometries and relative energies of all conformers. The conformer with the lowest Gibbs free energy is identified as the most stable. The energy differences between the other conformers and the most stable one determine their relative populations at equilibrium.

Conformational Analysis of this compound

A thorough search of the scientific literature did not yield a specific study detailing the comprehensive quantum chemical conformational analysis of this compound with tabulated energy data. However, based on the general principles of conformational analysis of allylic alcohols, we can predict the key rotational isomers and the factors influencing their stability.

The primary rotations to consider are around the C2-C1 bond and the C1-O bond. The rotation around the C2-C1 bond will determine the orientation of the hydroxymethyl group relative to the double bond, while rotation around the C1-O bond will define the position of the hydroxyl hydrogen.

Table 1: Predicted Key Conformers of this compound and Factors Influencing Stability

| Conformer Description | Key Dihedral Angle(s) | Expected Relative Stability | Primary Stabilizing/Destabilizing Factors |

| Syn-periplanar (OH towards C3) | H-O-C1-C2 ≈ 0° | Likely less stable | Steric repulsion between the hydroxyl hydrogen and the methyl group on C2. |

| Anti-periplanar (OH away from C3) | H-O-C1-C2 ≈ 180° | Likely more stable | Minimized steric interactions. |

| Gauche (OH relative to C3) | H-O-C1-C2 ≈ ±60° | Intermediate stability | Balance between steric and potential weak intramolecular interactions. |

| Syn-periplanar (CH2OH towards C3-CH3) | O-C1-C2-C3 ≈ 0° | Likely less stable | Significant steric clash between the hydroxymethyl group and the methyl group on C3. |

| Anti-periplanar (CH2OH away from C3-CH3) | O-C1-C2-C3 ≈ 180° | Likely more stable | Reduced steric hindrance. |

Note: The relative stabilities are qualitative predictions based on general chemical principles. Actual quantitative data would require specific quantum chemical calculations.

Visualizing Computational Workflows and Molecular Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A logical workflow for determining the stability of molecular conformers using quantum chemical calculations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tiglic Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic alcohol, systematically known as (2E)-2-methylbut-2-en-1-ol, is an unsaturated alcohol with potential applications in various fields, including the synthesis of fine chemicals and pharmaceuticals. Its stereoisomer, angelic alcohol ((2Z)-2-methylbut-2-en-1-ol), also exists. This technical guide provides a comprehensive overview of the known physical and chemical properties of tiglic alcohol, compiled from available scientific literature and chemical databases. The guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Physical and Chemical Properties

The physical and chemical properties of tiglic alcohol are summarized in the tables below. It is important to note that while extensive data is available for some properties, specific experimental values for melting point and detailed spectral data are not consistently reported in the available literature.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Green, oily aroma | [2][3] |

| Boiling Point | 141.5 °C at 760 mmHg | [1] |

| Melting Point | Data not available | |

| Density | 0.844 g/cm³ | [1] |

| Refractive Index | 1.435 | [1] |

| Flash Point | 50.2 °C | [1] |

| Vapor Pressure | 2.38 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695). | [2][3] |

Spectral Data Summary

| Spectral Data | Expected Peaks/Signals (General) | Notes |

| ¹H NMR | Signals corresponding to methyl protons, methylene (B1212753) protons, a vinylic proton, and a hydroxyl proton. | The chemical shifts and splitting patterns would be characteristic of the (2E)-2-methylbut-2-en-1-ol structure. |

| ¹³C NMR | Signals for the four distinct carbon environments: two methyl carbons, one methylene carbon, and two sp² hybridized carbons of the double bond. | |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad), C-H stretching (sp³ and sp²), C=C stretching, and C-O stretching. | |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (86.13 g/mol ) and characteristic fragmentation patterns. | The NIST WebBook contains a mass spectrum for 2-methyl-2-buten-1-ol.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of tiglic alcohol are not explicitly available in the searched literature. However, general procedures for the synthesis and purification of unsaturated alcohols can be adapted.

General Synthesis Workflow for Unsaturated Alcohols

The synthesis of an unsaturated alcohol like tiglic alcohol could potentially be achieved through the reduction of the corresponding aldehyde or carboxylic acid. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of an unsaturated alcohol.

General Purification Protocol for Alcohols

Purification of a liquid alcohol like tiglic alcohol would typically involve distillation to separate it from reaction byproducts and solvents.

Caption: General workflow for the purification of a liquid alcohol.

Biological Activity and Signaling Pathways

The diagram below illustrates the general metabolic pathway for ethanol, which may share similarities with the metabolism of other simple alcohols.

Caption: General metabolic pathway of ethanol in the body.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of tiglic alcohol. While key physical constants and some chemical information are documented, there are notable gaps in the publicly accessible literature regarding its melting point, detailed experimental protocols for its synthesis and purification, comprehensive spectral data, and its specific biological activities and interactions with signaling pathways. Further research is required to fully characterize this compound and elucidate its potential applications. Researchers are encouraged to consult primary literature and spectral databases for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Green and Oily Aroma Profile of 2-Methylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbut-2-en-1-ol, a volatile organic compound, is characterized by a distinct "green" and "oily" aroma profile. This technical guide provides a comprehensive investigation into this aroma, consolidating available physicochemical data, outlining relevant experimental protocols for its analysis, and exploring the underlying principles of its sensory perception. Due to the limited specific quantitative sensory data for this compound in publicly available literature, this guide also incorporates information on general methodologies and the aroma profiles of structurally related compounds to provide a broader context for researchers.

Introduction

This compound (C₅H₁₀O) is an unsaturated alcohol that contributes to the aroma of various natural products.[1] Its characteristic "green" and "oily" notes are of significant interest in the fields of flavor and fragrance chemistry, food science, and sensory research. Understanding the nuances of its aroma profile is crucial for applications ranging from the development of food and beverage products to the synthesis of novel fragrance ingredients. This guide aims to provide a detailed technical overview for professionals engaged in research and development in these areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [2][3] |

| Molecular Weight | 86.13 g/mol | [2][3] |

| CAS Number | 4675-87-0 | [2] |

| Appearance | Colorless liquid | [2][3][4] |

| Aroma Description | Green, Oily | [2][3][4] |

| FEMA Number | 4178 | [2][3] |

| JECFA Number | 1617 | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [2][4] |

| Boiling Point | 137.0 °C at 760.00 mm Hg | [3] |

| Density | 0.863 - 0.869 g/cm³ | [2][4] |

| Refractive Index | 1.439 - 1.445 | [2][4] |

Sensory Profile and Quantitative Data

| Compound | Aroma Descriptors | Odor Threshold (in water) | Sensory Panel Notes |

| This compound | Green, Oily | Data not available | Predominantly green, herbaceous notes with a distinct fatty or oily background. |

| 2-Methyl-1-butanol | Ethereal, fusel, alcoholic, fatty, greasy, winey, whiskey, leathery, cocoa | Data not available | A more complex profile with fermented and roasted notes alongside the fatty character.[5] |

Experimental Protocols for Aroma Analysis

The investigation of the aroma profile of volatile compounds like this compound typically involves a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[6][7][8][9][10] It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: Volatiles from a sample matrix (e.g., food, beverage, or a pure standard solution) are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Olfactometry: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a mass spectrometer or flame ionization detector) and the other to a sniffing port.

-

Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any detected odors.

-

Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas.

Sensory Panel Evaluation

A trained sensory panel is essential for characterizing the aroma profile of a compound and determining its odor threshold.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe various aroma attributes, including "green" and "oily" notes.

-

Sample Preparation: A dilution series of this compound in a neutral solvent (e.g., water or mineral oil) is prepared.

-

Odor Threshold Determination: The method of ascending concentration series (ASTM E679) or a three-alternative forced-choice (3-AFC) method is commonly used to determine the detection and recognition thresholds of the compound.

-

Aroma Profile Analysis: Panelists are presented with samples of the compound at a supra-threshold concentration and asked to rate the intensity of various aroma descriptors (e.g., green, oily, fatty, herbaceous) on a labeled magnitude scale.

-

Data Analysis: Statistical analysis of the panel's responses is performed to generate a comprehensive aroma profile and determine the odor threshold.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Aroma Analysis

The following diagram illustrates a typical workflow for the analysis of the aroma profile of a volatile compound.

Olfactory Signaling Pathway

The perception of "green" and "oily" aromas, like all odors, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. The following diagram illustrates the generalized olfactory signal transduction pathway. The perception of a specific aroma like "green and oily" is thought to arise from the combinatorial activation of a specific set of olfactory receptors.[11][12]

Regulatory and Safety Information

This compound is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been assigned a FEMA number, indicating its status as a recognized flavoring substance.[2][3] A full safety evaluation was conducted by JECFA in 2007.[2]

Conclusion

This compound possesses a distinct and recognizable "green" and "oily" aroma profile. While specific quantitative sensory data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its known properties and the standard experimental methodologies used for its analysis. The provided workflows and diagrams offer a clear framework for researchers investigating this and other volatile aroma compounds. Further research to determine its odor threshold and to conduct detailed sensory panel evaluations would be invaluable for a more complete understanding of its contribution to the flavor and fragrance of various products.

References

- 1. Showing Compound 2-Methyl-2-buten-1-ol (FDB012874) - FooDB [foodb.ca]

- 2. This compound | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl-1-butanol, 137-32-6 [thegoodscentscompany.com]

- 6. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 10. pfigueiredo.org [pfigueiredo.org]

- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Structural Elucidation of 2-Methylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-2-en-1-ol, an unsaturated aliphatic alcohol, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. Its structural isomerism and the presence of a double bond and a primary alcohol functional group necessitate a thorough structural elucidation to confirm its identity and purity. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols employed in the structural determination of this compound and its synonyms.

Synonyms: Tiglic alcohol, (E)-2-Methyl-2-buten-1-ol, trans-2-Methyl-2-buten-1-ol.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing appropriate experimental conditions for its synthesis, purification, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1][3] |

| Molecular Weight | 86.13 g/mol | [1] |

| Boiling Point | 137.0 °C at 760 mmHg | [1] |

| Density | 0.863 - 0.869 g/cm³ | [1][3] |

| Refractive Index | 1.439 - 1.445 | [1][3] |

| Solubility | Slightly soluble in water; soluble in ethanol. | [1][3] |

Structural Elucidation Workflow

The structural elucidation of this compound typically follows a systematic workflow involving synthesis, purification, and spectroscopic analysis. The following diagram illustrates the logical relationship between these key stages.

Experimental Protocols

Synthesis: Reduction of Tiglic Acid

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, tiglic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Materials:

-

Tiglic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

15% aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

A solution of tiglic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the carboxylic acid.

-

The reaction is then carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution.

-

The resulting mixture is stirred vigorously for 15 minutes to form a granular precipitate of aluminum salts.

-

Anhydrous magnesium sulfate is added to the mixture to remove any remaining water.

-

The mixture is stirred for another 15 minutes and then filtered to remove the inorganic salts.

-

The filtrate, containing the crude this compound in diethyl ether, is collected for purification.

Purification: Fractional Distillation

The crude product obtained from the synthesis is purified by fractional distillation to separate the this compound from the solvent and any high-boiling impurities.

Materials:

-

Crude this compound solution

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

The crude ethereal solution of this compound is transferred to a round-bottom flask, and boiling chips are added.

-

A fractional distillation apparatus is assembled. The fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.[2][5]

-

The distillation flask is gently heated. The diethyl ether, having a much lower boiling point (around 34.6°C), will distill first.

-

After the ether has been removed, the temperature is gradually increased. The fraction boiling at approximately 137°C is collected as the purified this compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-2-Methylbut-2-en-1-ol is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -OH | 0.5 - 5.0 | Singlet (broad) | - |

| =CH- | ~5.4 | Quartet | ~6.8 |

| -CH₂OH | ~4.0 | Singlet | - |

| -CH₃ (vinylic) | ~1.7 | Singlet | - |

| -CH₃ (allylic) | ~1.6 | Doublet | ~6.8 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=C -CH₃ | ~138 |

| C =C-CH₃ | ~126 |

| -C H₂OH | ~68 |

| =C-C H₃ | ~13 |

| C=C-C H₃ | ~13 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3020 | =C-H stretch | Alkene |

| ~2920, ~2860 | C-H stretch | Alkane |

| ~1670 | C=C stretch | Alkene |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 86) should be observed.

-

Loss of a methyl group (-CH₃): A fragment at m/z = 71.

-

Loss of a hydroxyl radical (-OH): A fragment at m/z = 69.

-

Loss of water (-H₂O): A fragment at m/z = 68.

-

Allylic cleavage: A prominent fragment resulting from the cleavage of the C-C bond adjacent to the double bond.[6][7]

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis, purification, and comprehensive spectroscopic analysis. The reduction of tiglic acid followed by fractional distillation provides a reliable method for obtaining the pure alcohol. Subsequent analysis by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this and related organic compounds.

References

- 1. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. This compound | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. scribd.com [scribd.com]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbut-2-en-1-ol Derivatives for Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-2-en-1-ol, also known as prenol, is a valuable building block in the fragrance industry. Its derivatives, particularly esters, exhibit a wide range of pleasant aromas, from fruity and green to floral notes, making them sought-after ingredients in perfumes, cosmetics, and other scented products.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives. The protocols cover both classical chemical methods, such as Fischer esterification, and biocatalytic approaches utilizing lipases. While the olfactory perception of these molecules is critical to their application, detailed information on the specific signaling pathways involved in their fragrance perception is not extensively available in public literature and thus will not be covered in this document.

Data Presentation

The following tables summarize the quantitative data for this compound and its synthesized derivatives, including their physicochemical properties and fragrance characteristics.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (at 20°C) |

| This compound (Prenol) | C5H10O | 86.13 | 140 | 1.438 - 1.448 |

| Prenyl Acetate (B1210297) | C7H12O2 | 128.17 | 152 | 1.430 |

| Prenyl Propionate | C8H14O2 | 142.20 | Not Available | Not Available |

| Prenyl Butyrate | C9H16O2 | 156.22 | 194-195 | Not Available |

| Prenyl Isobutyrate | C9H16O2 | 156.22 | 189-190 | 1.427 - 1.434 |

| Prenyl Hexanoate | C11H20O2 | 184.28 | Not Available | 1.434 - 1.442 |

Table 2: Fragrance Profile and Availability of this compound Derivatives

| Compound | Fragrance Profile | Odor Detection Threshold | Natural Occurrence |

| This compound (Prenol) | Fresh, fruity, green, with a hint of lavender.[3] | Not Available | Found in hops and litchi.[4] |

| Prenyl Acetate | Fruity, pear, green, with a less pronounced banana note compared to isoamyl acetate.[1] | 30 ppm in water[1] | Found in Ylang-Ylang oil.[1] |

| Prenyl Propionate | Not Available | Not Available | Not Available |

| Prenyl Butyrate | Fruity. | Not Available | Not Available |

| Prenyl Isobutyrate | Fruity, with notes of blueberry, raspberry, pomegranate, and pineapple.[5] | Not Available | Not Available |

| Prenyl Hexanoate | Mild green fruity odor.[6] | Not Available | Not Available |

Experimental Protocols

Protocol 1: Chemical Synthesis of Prenyl Acetate via Fischer Esterification (Industrial Scale)

This protocol is adapted from an industrial synthesis method and can be scaled down for laboratory use.

Materials:

-

Acetic anhydride (B1165640)

-

This compound (Pentadienol)

-

Anhydrous sodium acetate

-

Water

-

Anhydrous sodium carbonate

Equipment:

-

Reaction kettle/round-bottom flask with a heating mantle and stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Ensure the reactor is clean and dry.

-

Charge the reaction kettle with acetic anhydride and anhydrous sodium acetate. The molar ratio of acetic anhydride to sodium acetate should be approximately 1:0.05.

-

Heat the mixture to 100°C with stirring.

-

Slowly add this compound dropwise to the reaction mixture while maintaining the temperature between 100-110°C. A typical molar ratio of acetic anhydride to this compound is 1:1.8.[4] The addition should take approximately 4 hours.

-

After the addition is complete, maintain the reaction at a constant temperature of 100-110°C for an additional 2 hours to ensure the reaction goes to completion.[6] Monitor the reaction progress by checking the remaining this compound content, which should be less than 0.5%.[6]

-

Cool the reaction mixture and add water to quench the excess acetic anhydride. Stir and then allow the layers to separate.

-

Remove the lower aqueous layer. Wash the crude prenyl acetate with a solution of anhydrous sodium carbonate to neutralize any remaining acid until the pH reaches 7.[4]

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction at 70-80°C / 50 mmHg to obtain the final prenyl acetate product.[4] A product yield of over 88% with a purity of up to 97% can be expected.[4]

Protocol 2: Biocatalytic Synthesis of this compound Esters using Immobilized Lipase (B570770)

This protocol provides a general method for the enzymatic synthesis of various prenyl esters. Optimization of reaction parameters may be required for specific esters.

Materials:

-

This compound (Prenol)

-

Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid) or vinyl ester (e.g., vinyl acetate)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Organic solvent (e.g., n-hexane, solvent-free system can also be used)

-

Molecular sieves (optional, for water removal in esterification)

Equipment:

-

Shaker incubator or stirred reactor

-

Filtration setup

Procedure:

-

To a suitable reaction vessel, add this compound and the corresponding carboxylic acid or vinyl ester. A 1:1 molar ratio is a good starting point.[7]

-

If using a solvent, add the chosen organic solvent. For solvent-free systems, proceed to the next step.

-

Add the immobilized lipase. A typical enzyme concentration is around 10-20% (w/w) of the total substrate weight.

-

If performing an esterification with a carboxylic acid, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product side.

-

Incubate the reaction mixture at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., 200 rpm).

-

Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing them using gas chromatography (GC).

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused for subsequent batches.

-

The resulting ester can be purified from the reaction mixture by distillation under reduced pressure.

Note on Biocatalytic Synthesis: The choice of enzyme, solvent (or lack thereof), temperature, and substrate ratio can significantly impact the reaction yield and selectivity. Novozym 435 is a versatile and commonly used lipase for ester synthesis.[8][9]

Mandatory Visualization

Caption: Chemical synthesis workflow for this compound derivatives.

Caption: Biocatalytic synthesis workflow for this compound derivatives.

References

- 1. lookchem.com [lookchem.com]

- 2. Fragrance University [fragranceu.com]

- 3. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prenyl isobutyrate, 76649-23-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methylbut-2-en-1-ol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylbut-2-en-1-ol as a monomer in polymer chemistry, with a particular focus on its potential applications in drug development. This document includes detailed experimental protocols for polymerization, characterization, and formulation into drug delivery systems, alongside illustrative diagrams to clarify key processes.

Introduction to this compound as a Monomer

This compound, an isomer of the naturally occurring terpenoid alcohol prenol, is a versatile monomer for polymer synthesis. Its structure, featuring both a reactive double bond and a hydroxyl group, allows for various polymerization techniques and post-polymerization modifications. The resulting polymers, analogous to natural polyprenols, are of significant interest for biomedical applications due to their biocompatibility and inherent biological activities.[1]

Polyprenols, which are polymers of isoprene (B109036) units, have demonstrated a range of biological effects, including antiviral, antioxidant, and immunomodulatory properties.[1] This makes polymers derived from this compound promising candidates for the development of novel drug delivery systems and advanced biomaterials.

Polymerization of this compound

The polymerization of this compound can be challenging due to the presence of the allylic proton, which can lead to chain transfer reactions and result in low molecular weight polymers, particularly in radical polymerization. Cationic polymerization, however, presents a viable route to obtaining polymers of this monomer.

Cationic Polymerization

Acid-catalyzed cationic polymerization is a promising method for polymerizing this compound. The mechanism involves the protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized allylic carbocation. This carbocation initiates the polymerization by attacking the double bond of another monomer molecule.

Figure 1: Cationic Polymerization Mechanism of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Methylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of chiral 2-Methylbut-2-en-1-ol, a valuable building block in the synthesis of pharmaceuticals and natural products. Two primary methodologies are presented: the kinetic resolution of racemic this compound via Sharpless asymmetric epoxidation and the enantioselective reduction of the corresponding prochiral aldehyde, 2-methyl-2-butenal (tiglic aldehyde), using the Corey-Bakshi-Shibata (CBS) reduction.

Method 1: Kinetic Resolution via Sharpless Asymmetric Epoxidation

This method exploits the differential rate of epoxidation of the two enantiomers of a racemic allylic alcohol in the presence of a chiral catalyst. The unreacted alcohol is recovered with high enantiomeric excess.

Reaction Principle

The Sharpless asymmetric epoxidation utilizes a catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. In the kinetic resolution of a racemic secondary allylic alcohol, one enantiomer reacts significantly faster to form the corresponding epoxy alcohol, leaving the unreacted starting alcohol enriched in the other enantiomer.[1][2] The theoretical yield for the kinetic resolution of a racemic mixture is 50%.[1]

Caption: Workflow for the kinetic resolution of racemic this compound.

Experimental Protocol

Adapted from the general procedure for kinetic resolution of secondary allylic alcohols by Sharpless et al.[3]

Materials:

-

Racemic this compound

-